molecular formula C26H35NOS B1261058 (5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone

(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone

Cat. No. B1261058
M. Wt: 409.6 g/mol
InChI Key: ZIWLVNLLFFCICD-VWNXMTODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone is a member of caprolactams.

Scientific Research Applications

  • Synthesis of Carbasugars and Related Compounds : The compound has been utilized in the synthesis of carbasugars, which are analogs of sugars where a carbon atom replaces the oxygen atom in the ring. For instance, Herrera et al. (2003) reported the synthesis of anellated carbasugars from (--)-quinic acid using a compound structurally related to (5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone (Herrera et al., 2003).

  • Synthesis of Cryptophycin-24 (Arenastatin A) : This compound is also involved in the synthesis of Cryptophycin-24, a potent antitumor agent. Eggen et al. (2000) described efficient protocols for synthesizing key components of the cryptophycins using a structurally similar compound (Eggen et al., 2000).

  • Development of N-(Arylthio) Pyrenylaminyl Radicals : The compound has been used in the generation and study of pyrenylaminyl radicals, as detailed by Miura et al. (1994) (Miura et al., 1994).

  • Conjugated Polyradicals for Material Science Applications : In materials science, compounds like this have been used in the development of new conjugated polyradicals with high spin concentration, as explored by Miyasaka et al. (2001) (Miyasaka et al., 2001).

  • Biosynthesis of Intermediates for Statin Drugs : Liu et al. (2018) used a similar compound in the biosynthesis of key intermediates for the synthesis of statin drugs (Liu et al., 2018).

properties

Product Name

(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone

Molecular Formula

C26H35NOS

Molecular Weight

409.6 g/mol

IUPAC Name

(5R)-5-tert-butyl-1-[(3S)-3-(4-methylphenyl)sulfanyl-3-phenylpropyl]azepan-2-one

InChI

InChI=1S/C26H35NOS/c1-20-10-13-23(14-11-20)29-24(21-8-6-5-7-9-21)17-19-27-18-16-22(26(2,3)4)12-15-25(27)28/h5-11,13-14,22,24H,12,15-19H2,1-4H3/t22-,24+/m1/s1

InChI Key

ZIWLVNLLFFCICD-VWNXMTODSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H](CCN2CC[C@@H](CCC2=O)C(C)(C)C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)SC(CCN2CCC(CCC2=O)C(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone
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(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone
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(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone
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(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone
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(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone
Reactant of Route 6
(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone

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